molecular formula C11H20N2S B511098 N,N-diethyl-N'-(thien-2-ylmethyl)ethane-1,2-diamine CAS No. 852706-07-1

N,N-diethyl-N'-(thien-2-ylmethyl)ethane-1,2-diamine

Cat. No.: B511098
CAS No.: 852706-07-1
M. Wt: 212.36g/mol
InChI Key: KRZYUBRNUWCSDO-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-N’-(thien-2-ylmethyl)ethane-1,2-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary or secondary amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N,N-diethyl-N’-(thien-2-ylmethyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors, to exert its effects. The compound can modulate biochemical pathways by binding to these targets and altering their activity . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N,N-diethyl-N’-(thien-2-ylmethyl)ethane-1,2-diamine include:

Uniqueness

N,N-diethyl-N’-(thien-2-ylmethyl)ethane-1,2-diamine is unique due to the presence of the thien-2-ylmethyl group, which imparts distinct chemical and biological properties compared to other similar compounds. This structural feature can influence the compound’s reactivity, binding affinity, and overall functionality in various applications .

Biological Activity

N,N-diethyl-N'-(thien-2-ylmethyl)ethane-1,2-diamine is an organic compound notable for its unique molecular structure, which includes a thienyl group and two amine functionalities. This compound has garnered attention in various fields, particularly in proteomics and medicinal chemistry, due to its potential biological activities.

  • Molecular Formula : C₁₁H₂₀N₂S
  • Molecular Weight : 212.35 g/mol
  • Structure : The compound features two amine groups and a thienyl moiety, which may enhance its interactions with biological targets.

Biological Activity

Research indicates that this compound exhibits significant biological activity relevant to proteomics research. Its structural similarity to other biologically active compounds suggests potential applications as enzyme inhibitors or modulators in various biological pathways.

The biological activity of this compound is largely attributed to the following properties:

  • Amine Functional Groups : These groups can participate in hydrogen bonding and nucleophilic reactions, enhancing the compound's reactivity.
  • Thienyl Group : This moiety may facilitate π-π stacking interactions with aromatic residues in proteins, potentially increasing binding affinity to biological targets.

Binding Affinity Studies

Studies have employed various techniques to assess the binding affinity of this compound to specific proteins. Techniques include:

  • Surface Plasmon Resonance (SPR) : Used to measure real-time binding interactions.
  • Isothermal Titration Calorimetry (ITC) : Provides thermodynamic data on binding events.

These studies suggest that the compound has a favorable binding profile with certain enzymes, indicating its potential as a therapeutic agent.

Toxicity and Environmental Impact

According to environmental assessments, compounds similar to this compound have been classified based on their toxicity levels. For instance:

  • NOEC (No Observed Effect Concentration) : Less than 0.01 mg/l for marine or freshwater organisms .
  • Bioconcentration Factor (BCF) : Evidence suggests that it can biomagnify within food chains .

These factors are crucial for evaluating the environmental safety of the compound.

Comparative Analysis with Similar Compounds

The following table summarizes key characteristics of this compound in comparison with structurally similar compounds:

Compound NameMolecular FormulaMolecular WeightUnique Features
This compoundC₁₁H₂₀N₂S212.35 g/molContains thienyl group enhancing electronic properties
N,N-dimethyl-N'-(thiophen-2-ylmethyl)ethane-1,2-diamineC₉H₁₆N₂S184.30 g/molContains dimethyl groups instead of diethyl groups
N,N-diethyl-N'-(pyridin-2-ylmethyl)ethane-1,2-diamineC₁₁H₂₀N₂208.29 g/molSubstituted with a pyridine ring
N,N'-diethylethylenediamineC₆H₁₆N₂116.21 g/molLacks the thienyl group; simpler structure

Properties

IUPAC Name

N',N'-diethyl-N-(thiophen-2-ylmethyl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2S/c1-3-13(4-2)8-7-12-10-11-6-5-9-14-11/h5-6,9,12H,3-4,7-8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRZYUBRNUWCSDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNCC1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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